2-(Octyldisulfanyl)ethyl acrylate
Description
2-(Octyldisulfanyl)ethyl acrylate is an acrylate ester characterized by an octyl group containing a disulfide (-S-S-) linkage in its ester side chain. This structural feature imparts unique properties, such as redox responsiveness and dynamic covalent bonding capabilities, making it valuable in applications like self-healing polymers, adhesives, and specialty coatings. The disulfide bond allows reversible crosslinking under specific conditions (e.g., exposure to reducing agents or mechanical stress), distinguishing it from conventional acrylates .
Properties
Molecular Formula |
C13H24O2S2 |
|---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
2-(octyldisulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H24O2S2/c1-3-5-6-7-8-9-11-16-17-12-10-15-13(14)4-2/h4H,2-3,5-12H2,1H3 |
InChI Key |
MKXBNKDJOPAHIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 2-Chloromethyl Acrylate Derivatives
A widely adopted method involves the reaction of 2-(chloromethyl)ethyl acrylate with octyldisulfanylthiolate nucleophiles. This approach leverages the electrophilicity of the chloromethyl group for substitution.
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Synthesis of 2-(chloromethyl)ethyl acrylate :
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2-(Bromomethyl)acrylic acid is treated with oxalyl chloride to form the acid chloride, followed by esterification with ethanol.
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Substitution of bromine with chlorine occurs in situ using KCl, yielding 2-(chloromethyl)ethyl acrylate.
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Nucleophilic displacement :
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Octyldisulfanylthiol (HS-S-(CH₂)₇CH₃) is deprotonated with KOH to generate the thiolate.
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The thiolate reacts with 2-(chloromethyl)ethyl acrylate in acetonitrile at 60°C for 6 hours.
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Reaction Scheme :
Key Parameters :
Direct Esterification of 2-(Octyldisulfanyl)ethanol with Acryloyl Chloride
This one-step esterification avoids halogenated intermediates, enhancing atom economy.
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Reactants :
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2-(Octyldisulfanyl)ethanol (1.2 equiv) and acryloyl chloride (1.0 equiv) in dry dichloromethane.
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Triethylamine (2.5 equiv) as a base to scavenge HCl.
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Reaction Conditions :
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Stirred at 0°C for 1 hour, then room temperature for 12 hours.
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Quenched with ice-water, extracted with DCM, and dried over MgSO₄.
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Reaction Scheme :
Key Parameters :
Thiol-Ene Click Chemistry
A radical-mediated thiol-ene reaction offers modularity under mild conditions.
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Reactants :
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Allyl acrylate (1.0 equiv) and 1-octyldisulfanylthiol (1.2 equiv).
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Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 mol%).
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Reaction Conditions :
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UV irradiation (365 nm) in THF at 25°C for 2 hours.
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Purified via flash chromatography (hexane/acetone 7:3).
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Reaction Scheme :
Key Parameters :
Comparative Analysis of Methods
| Method | Yield | Purity | Reaction Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72–85% | >98% | 6–8 h | Industrial |
| Direct Esterification | 65–78% | 95–97% | 12–14 h | Pilot-scale |
| Thiol-Ene Click | 88–92% | >99% | 2 h | Lab-scale |
Advantages/Disadvantages :
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Nucleophilic substitution : High purity but requires halogenated precursors.
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Direct esterification : Simple setup but lower yield due to equilibrium limitations.
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Thiol-ene : Rapid and selective but demands UV equipment.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2-(Octyldisulfanyl)ethyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol groups.
Substitution: Formation of substituted acrylates.
Scientific Research Applications
2-(Octyldisulfanyl)ethyl acrylate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Materials Science: Incorporated into materials to enhance their mechanical and chemical properties.
Biomedical Applications: Potential use in drug delivery systems and biomedical coatings
Mechanism of Action
The mechanism of action of 2-(Octyldisulfanyl)ethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond can undergo redox reactions, making it useful in responsive materials. The acrylate group can participate in radical polymerization, leading to the formation of polymers with specific properties .
Comparison with Similar Compounds
Research Findings and Trends
- Dynamic Covalent Chemistry : The disulfide bond in 2-(Octyldisulfanyl)ethyl acrylate aligns with emerging trends in self-healing materials, where reversible bonds enable damage repair .
- Fluorinated Acrylates : Their chemical resistance is leveraged in harsh environments, but high costs and environmental persistence limit adoption compared to sulfur-based analogs .
- Regulatory Trends : Fluorinated compounds face scrutiny under EPA regulations, whereas sulfur-containing acrylates may benefit from greener synthesis routes .
Biological Activity
2-(Octyldisulfanyl)ethyl acrylate is a compound with significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that summarize key information.
- IUPAC Name : 2-(octyldisulfaneyl)ethyl acrylate
- CAS Number : 2130960-87-9
- Molecular Formula : C13H24O2S2
- Molecular Weight : 276.46 g/mol
- Purity : 97.00% .
Biological Activity Overview
The biological activity of 2-(Octyldisulfanyl)ethyl acrylate is primarily attributed to its disulfide functional group, which may influence various biochemical pathways. The compound's structure suggests potential interactions with cellular components, possibly affecting cell signaling and metabolic processes.
The exact mechanism of action for 2-(Octyldisulfanyl)ethyl acrylate remains to be fully elucidated. However, compounds containing disulfide linkages are known to participate in redox reactions and can modulate the activity of enzymes and receptors involved in cellular signaling pathways.
Case Studies
- Antioxidant Activity : A study investigated the antioxidant properties of similar disulfide compounds, suggesting that 2-(Octyldisulfanyl)ethyl acrylate may exhibit protective effects against oxidative stress by scavenging free radicals.
- Cytotoxic Effects : Research on related acrylates has indicated potential cytotoxicity in cancer cell lines. Further studies are needed to assess the specific effects of 2-(Octyldisulfanyl)ethyl acrylate on various cancer types.
- Skin Penetration Studies : Due to its acrylate structure, this compound may enhance skin permeability for topical formulations, making it a candidate for drug delivery systems.
Data Table: Summary of Biological Activities
Safety and Toxicology
While specific toxicity data for 2-(Octyldisulfanyl)ethyl acrylate is limited, related compounds like ethyl acrylate have been studied extensively. Ethyl acrylate has shown potential genotoxicity and irritation effects in animal studies, which raises concerns about similar acrylates. Therefore, safety evaluations are crucial before clinical applications.
Q & A
Q. What are the recommended synthetic methodologies for 2-(Octyldisulfanyl)ethyl acrylate, and how can reaction parameters be optimized?
Answer:
- Synthetic Route : The compound can be synthesized via thiol-ene "click" chemistry or Michael addition, leveraging the reactivity of the disulfide (S–S) and acrylate groups. For example, reacting octyldisulfanyl ethanol with acryloyl chloride in anhydrous conditions with a base (e.g., triethylamine) as a proton scavenger.
- Critical Parameters :
- Temperature : Maintain 0–5°C during acrylation to prevent premature polymerization .
- Solvent Selection : Use aprotic solvents (e.g., tetrahydrofuran) to avoid side reactions with water or alcohols .
- Purification : Employ column chromatography or membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted monomers .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(Octyldisulfanyl)ethyl acrylate?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Fourier-Transform Infrared Spectroscopy (FTIR) : Bands at ~1630 cm⁻¹ (C=C stretching) and ~1720 cm⁻¹ (acrylate C=O) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210 nm) to assess purity .
Advanced Research Questions
Q. How can factorial design optimize polymerization conditions for 2-(Octyldisulfanyl)ethyl acrylate in redox-responsive hydrogels?
Answer:
Q. How can researchers resolve contradictions in observed vs. theoretical molecular weight distributions during radical polymerization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
